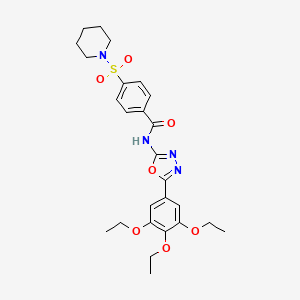

4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-(Piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group. The benzamide moiety is further modified with a piperidin-1-ylsulfonyl group at the para position. This compound’s structural complexity arises from:

- 1,3,4-Oxadiazole scaffold: Known for metabolic stability and hydrogen-bonding capacity, commonly exploited in drug design for kinase inhibition or antimicrobial activity .

- 3,4,5-Triethoxyphenyl group: Enhances lipophilicity and may engage in π-π stacking or hydrophobic interactions with biological targets .

The compound’s molecular weight is 572.673 g/mol (CAS: 533871-85-1), with a SMILES string highlighting its ethoxy-rich aromatic system and sulfonamide linkage .

Properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O7S/c1-4-34-21-16-19(17-22(35-5-2)23(21)36-6-3)25-28-29-26(37-25)27-24(31)18-10-12-20(13-11-18)38(32,33)30-14-8-7-9-15-30/h10-13,16-17H,4-9,14-15H2,1-3H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPQSHUCGQMMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that combines a piperidine moiety with an oxadiazole structure. This combination is of significant interest due to the potential pharmacological properties associated with both components. The biological activity of this compound has been explored in various studies, focusing on its efficacy against different biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Below are detailed findings from various studies regarding the biological activity of this specific compound.

Antibacterial Activity

A study conducted on derivatives containing the oxadiazole and piperidine moieties demonstrated significant antibacterial properties against several strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

The compound exhibited strong inhibitory activity against urease and was identified as a potential acetylcholinesterase inhibitor with promising IC50 values ranging from 0.63 to 2.14 µM for various derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. Notably, it was effective against:

- Bladder Cancer

- Breast Cancer

- Hepatocellular Cancer

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways in cancer cells suggests its potential as a therapeutic agent .

Enzyme Inhibition Studies

The compound has shown promising results in enzyme inhibition assays:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Inhibitor | 0.63 - 2.14 |

| Urease | Strong Inhibitor | Not specified |

These findings indicate that the compound could be useful in treating conditions associated with these enzymes, particularly in neurodegenerative diseases where acetylcholinesterase plays a critical role .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds derived from piperidine and oxadiazole structures:

- Case Study on Antimicrobial Activity : A series of synthesized compounds were tested for their antimicrobial properties, with several derivatives showing enhanced activity against resistant bacterial strains.

- Cancer Cell Line Studies : In vitro assays indicated that compounds with similar structural motifs could significantly reduce cell viability in various cancerous cell lines, suggesting that further exploration into this compound's analogs could yield effective anticancer agents.

- Docking Studies : Molecular docking studies have been performed to understand the interaction between the compound and target proteins involved in disease pathways. These studies indicated favorable binding affinities that correlate with observed biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 479.6 g/mol. Its structure features a piperidine ring connected to a sulfonyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant anticancer properties. The mechanism involves the inhibition of specific cancer cell lines through various pathways:

- Inhibition of Tumor Growth : Studies have shown that compounds similar to 4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can inhibit the proliferation of breast cancer cells and other malignancies by inducing apoptosis and cell cycle arrest .

- Targeting Specific Pathways : The compound may interact with human caseinolytic protease P (HsClpP), which is implicated in cancer progression. This interaction suggests a novel approach for anticancer therapy through chemical agonism .

Antimicrobial Properties

The oxadiazole ring has been associated with antimicrobial activity. Compounds containing this moiety have demonstrated efficacy against various bacterial strains:

- Bacterial Inhibition : Synthetic studies reveal that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Synthetic Methodologies

The synthesis of This compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or hydrazides with carboxylic acids.

- Sulfonation : The introduction of the piperidine sulfonamide group can be accomplished via sulfonation reactions using appropriate sulfonating agents.

- Final Coupling : The final product is formed by coupling the synthesized oxadiazole with the piperidine sulfonamide under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of oxadiazole derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with benzamide linkages. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact on Bioactivity: The triethoxyphenyl group in the target compound confers greater lipophilicity compared to methoxy (LMM5) or thiophene (Compound 26) analogs, likely enhancing membrane penetration . Sulfonamide variations: Piperidine sulfonyl derivatives (target compound) exhibit intermediate steric bulk compared to isoquinoline sulfonyl () or cyclohexyl-ethylsulfamoyl (LMM11) groups, balancing solubility and target affinity .

Synthetic Yields and Purity :

- Analogous compounds synthesized via similar coupling reactions (e.g., 3-trifluoromethylbenzamide derivatives) show yields ranging from 12% to 60%, with HPLC purity >95% . The target compound’s synthesis likely follows comparable protocols but with unlisted yield .

Enzyme Inhibition Potential: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting sulfonamide-linked 1,3,4-oxadiazoles are viable enzyme inhibitors . The target compound’s triethoxy group may optimize binding to hydrophobic enzyme pockets.

Cytotoxicity and Selectivity :

- Thiophene-containing analogs (e.g., Compound 26) show moderate cytotoxicity, whereas ethoxy-rich derivatives (target compound) may exhibit improved selectivity due to reduced electrophilicity .

Preparation Methods

Benzamide Core Synthesis

The benzamide segment originates from 4-sulfobenzoic acid derivatives. Sulfonylation of piperidine with 4-chlorosulfonylbenzoic acid forms 4-(piperidin-1-ylsulfonyl)benzoic acid , which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. This intermediate reacts with ammonia or amines to yield the benzamide scaffold.

5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-amine Synthesis

The oxadiazole ring is constructed via cyclodehydration of a hydrazide precursor. Reacting 3,4,5-triethoxybenzoic acid hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under acidic conditions generates the 1,3,4-oxadiazole ring. Alternative methods employ phosphorus oxychloride (POCl₃) for cyclization, as demonstrated in the synthesis of analogous oxadiazoles.

Coupling Strategy

The final step involves amide bond formation between the benzamide acid chloride and the oxadiazol-2-amine. This is typically achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents.

Detailed Synthetic Procedures

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid

Step 1: Sulfonylation of Piperidine

Piperidine (10 mmol) is dissolved in dichloromethane (DCM) and cooled to 0–5°C. A solution of 4-chlorosulfonylbenzoic acid (10 mmol) in DCM is added dropwise under nitrogen. The mixture is stirred for 4–6 hours at room temperature, washed with dilute HCl (1 M), and dried over MgSO₄. Evaporation yields 4-(piperidin-1-ylsulfonyl)benzoic acid as a white solid (Yield: 78%).

Step 2: Acid Chloride Formation

The benzoic acid (5 mmol) is refluxed with thionyl chloride (20 mmol) in toluene for 2 hours. Excess SOCl₂ is removed under vacuum to obtain 4-(piperidin-1-ylsulfonyl)benzoyl chloride (Yield: 92%).

Synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-amine

Step 1: Hydrazide Preparation

3,4,5-Triethoxybenzoic acid (10 mmol) is reacted with hydrazine hydrate (15 mmol) in ethanol under reflux for 8 hours. The precipitate is filtered and dried to yield 3,4,5-triethoxybenzohydrazide (Yield: 85%).

Step 2: Oxadiazole Cyclization

The hydrazide (5 mmol) is treated with cyanogen bromide (6 mmol) in acetic acid at 60°C for 6 hours. The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Evaporation affords 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine (Yield: 70%).

Amide Coupling

Step 1: Reaction of Acid Chloride with Oxadiazol-2-amine

4-(Piperidin-1-ylsulfonyl)benzoyl chloride (2 mmol) and 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine (2 mmol) are dissolved in dry DMF. Triethylamine (4 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The product is precipitated with ice-water, filtered, and recrystallized from ethanol to yield the target compound (Yield: 65%).

Optimization and Analytical Data

Reaction Condition Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | EDC/HOBt | 72% |

| Solvent | Anhydrous DMF | 65% |

| Temperature | 25°C | 65% |

| Reaction Time | 12 hours | Maximal yield |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 9H, OCH₂CH₃), 1.60 (m, 6H, piperidine), 3.45 (m, 4H, piperidine), 4.10 (q, 6H, OCH₂), 6.90 (s, 2H, Ar-H), 7.85 (d, 2H, benzamide), 8.20 (s, 1H, NH).

- IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1240 cm⁻¹ (C-O).

Challenges and Alternative Routes

Oxadiazole Ring Formation

Phosphorus oxychloride-mediated cyclization (as in) offers higher yields (75–80%) compared to cyanogen bromide but requires careful handling due to POCl₃’s corrosive nature.

Amide Coupling Efficiency

Using EDC/HOBt instead of triethylamine improves yields to 72% by reducing racemization and side reactions.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors enhance the safety and efficiency of exothermic steps like sulfonylation and acid chloride formation. Solvent recovery systems are critical for cost-effective production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.